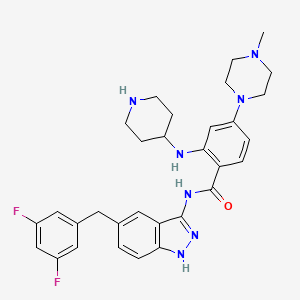
N-(5-(3,5-difluorobenzyl)-1H-indazol-3-yl)-4-(4-methylpiperazin-1-yl)-2-(piperidin-4-ylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(3,5-difluorobenzyl)-1H-indazol-3-yl)-4-(4-methylpiperazin-1-yl)-2-(piperidin-4-ylamino)benzamide is a synthetic organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(3,5-difluorobenzyl)-1H-indazol-3-yl)-4-(4-methylpiperazin-1-yl)-2-(piperidin-4-ylamino)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the indazole core, followed by the introduction of the difluorobenzyl group, and subsequent functionalization with piperazine and piperidine moieties. Common reagents and conditions include:
Reagents: Fluorobenzyl bromide, indazole, piperazine, piperidine, amines, and various catalysts.
Conditions: Solvent systems like DMF or DMSO, temperatures ranging from room temperature to reflux, and inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-(3,5-difluorobenzyl)-1H-indazol-3-yl)-4-(4-methylpiperazin-1-yl)-2-(piperidin-4-ylamino)benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups or carbonyl compounds.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases like cancer, inflammation, or neurological disorders.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-(3,5-difluorobenzyl)-1H-indazol-3-yl)-4-(4-methylpiperazin-1-yl)-2-(piperidin-4-ylamino)benzamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate various signaling pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(5-(3,5-difluorobenzyl)-1H-indazol-3-yl)-4-(4-methylpiperazin-1-yl)-2-(piperidin-4-ylamino)benzamide: Known for its unique combination of functional groups.
Other Indazole Derivatives: Compounds like indazole-3-carboxamide, indazole-3-acetic acid, and indazole-3-sulfonamide.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both piperazine and piperidine moieties, which may confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C31H35F2N7O |
|---|---|
Molecular Weight |
559.7 g/mol |
IUPAC Name |
N-[5-[(3,5-difluorophenyl)methyl]-1H-indazol-3-yl]-4-(4-methylpiperazin-1-yl)-2-(piperidin-4-ylamino)benzamide |
InChI |
InChI=1S/C31H35F2N7O/c1-39-10-12-40(13-11-39)25-3-4-26(29(19-25)35-24-6-8-34-9-7-24)31(41)36-30-27-17-20(2-5-28(27)37-38-30)14-21-15-22(32)18-23(33)16-21/h2-5,15-19,24,34-35H,6-14H2,1H3,(H2,36,37,38,41) |
InChI Key |
MZMDFOSPVYXDRL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)C(=O)NC3=NNC4=C3C=C(C=C4)CC5=CC(=CC(=C5)F)F)NC6CCNCC6 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














